trbA protein - 147758-25-6

trbA protein

Catalog Number: EVT-1516890
CAS Number: 147758-25-6
Molecular Formula: C13H20N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The trbA protein is primarily derived from bacterial sources, particularly from species such as Escherichia coli. It belongs to the class of aminoacyl-tRNA synthetases, which are enzymes responsible for charging tRNAs with their respective amino acids. This classification is critical as it defines the protein's function within the broader context of ribosomal protein synthesis and cellular metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of the trbA protein involves several methodologies that can be categorized into in vivo and in vitro systems.

  1. In Vivo Synthesis:
    • Gene Cloning: The gene encoding trbA is cloned into expression vectors using techniques such as restriction enzyme digestion and ligation.
    • Transformation: The recombinant plasmid is introduced into competent bacterial cells (e.g., E. coli) through heat shock or electroporation.
    • Protein Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) in a controlled environment.
  2. In Vitro Synthesis:
    • Cell-Free Systems: Utilizing reconstituted cell-free protein synthesis systems allows for the direct manipulation of components such as tRNAs and ribosomes without living cells. For example, the PURE (Protein synthesis Using Recombinant Elements) system can be employed to produce trbA protein by adding purified components necessary for translation .

These methods enable researchers to analyze the kinetics of aminoacylation and other related biochemical processes.

Molecular Structure Analysis

Structure and Data

The molecular structure of trbA proteins varies among different species but generally features a conserved core that facilitates its enzymatic function. Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have revealed that:

Detailed structural data can be obtained from databases like the Protein Data Bank, which provide insights into specific conformations and interactions critical for its functionality.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction catalyzed by trbA proteins involves the attachment of an amino acid to its corresponding tRNA, forming an aminoacyl-tRNA complex. This reaction can be summarized as follows:

  1. Activation Reaction:
    Amino Acid+ATPAminoacyl AMP+PPi\text{Amino Acid}+\text{ATP}\rightarrow \text{Aminoacyl AMP}+\text{PPi}
    Here, ATP (adenosine triphosphate) is hydrolyzed to provide energy for the reaction.
  2. Aminoacylation Reaction:
    Aminoacyl AMP+tRNAAminoacyl tRNA+AMP\text{Aminoacyl AMP}+\text{tRNA}\rightarrow \text{Aminoacyl tRNA}+\text{AMP}
    This step results in the formation of charged tRNA, ready for incorporation into growing polypeptide chains during translation.

The efficiency and specificity of these reactions are influenced by various factors, including enzyme concentration, substrate availability, and environmental conditions.

Mechanism of Action

Process and Data

The mechanism of action for trbA proteins involves several key steps:

  1. Substrate Recognition: The enzyme selectively binds to its cognate amino acid and tRNA.
  2. Formation of Aminoacyl-AMP: The enzyme catalyzes the formation of an aminoacyl-adenylate intermediate through ATP hydrolysis.
  3. Transfer to tRNA: The amino acid is transferred to the 3' end of the tRNA molecule, resulting in an aminoacyl-tRNA complex.

Kinetic studies utilizing rapid quench techniques have provided insights into these steps, revealing that substrate specificity is critical for maintaining translational fidelity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The trbA protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges from 40 kDa to 70 kDa depending on the species.
  • Isoelectric Point: Varies but generally falls between pH 5.5 to 7.5.
  • Stability: The protein's stability can be influenced by factors such as temperature, pH, and ionic strength.

Analytical techniques such as circular dichroism spectroscopy can be employed to assess secondary structure content, while dynamic light scattering can provide information on particle size distribution.

Applications

Scientific Uses

The trbA protein has several important applications in scientific research:

  1. Biotechnology: Utilized in cell-free systems for protein synthesis, allowing researchers to produce proteins without living cells.
  2. Genetic Engineering: Plays a role in synthetic biology where modified tRNAs are used to expand genetic coding potential.
  3. Drug Development: Understanding its mechanism aids in designing inhibitors that could serve as antibiotics targeting bacterial translation processes.

Research continues to explore novel applications of trbA proteins in various fields including therapeutics, diagnostics, and synthetic biology .

Molecular Characterization of trbA Protein

Genomic Context and Genetic Organization in Plasmid RK2/RP4 Systems

The trbA gene is an essential regulatory component of the broad-host-range plasmid RK2 (also designated RP4 and RP1), which exhibits remarkable promiscuity by maintaining stability across diverse Gram-negative bacterial species [1] [7]. This plasmid's 60-kb genome features a complex regulatory architecture where trbA resides within the trb operon, positioned upstream of the trbB gene (RK2 coordinate 18915) and downstream of the trfA replication gene [1]. Genetic dissection reveals that trbA is transcribed from its own promoter but is co-regulated with adjacent transfer genes. Crucially, trbA encodes a key repressor that governs the primary promoter trbBp, which drives expression of mating pair formation genes essential for conjugative transfer [1]. This operon organization enables coordinated repression of pilus synthesis and bacterial conjugation, with TrbA acting alongside global regulators KorA, KorB, and KorC within a sophisticated regulatory network that controls plasmid replication, partitioning, and transfer functions [7].

Deletion analyses demonstrate that TrbA-mediated repression extends beyond trbBp to include promoters traGp, traJp, and traKp, establishing its role as a master regulator of conjugation efficiency [1]. The genetic proximity of TrbA targets to KorB operators (notably OB9 at position -189 upstream of trbBp) creates a framework for cooperative interactions between these repressors, despite their binding sites being separated by approximately 165 bp [1]. This genomic arrangement is evolutionarily conserved in the IncP-1 plasmid family, with analogous organizations observed in the related plasmid R751 [7].

Table 1: Genetic Organization of Key RK2 Plasmid Elements Relevant to TrbA

Genetic ElementPosition/CoordinateFunctionRegulatory Proteins
trbA geneDownstream of trfA (RK2 coordinate 18915)Encodes TrbA repressorAutoregulated; modulated by KorB
trbBp promoter-10 region overlapping TrbA sitePrimary promoter for mating pair formation genesRepressed by TrbA and KorB
OB9 operator189 bp upstream of trbBpKorB binding siteBound by KorB
traGp, traJp, traKpTransfer gene promotersExpression of conjugation functionsRepressed by TrbA

Primary Sequence Analysis and Conserved Domains

TrbA comprises approximately 100 amino acid residues and exhibits distinctive sequence features that underpin its functional specialization. Primary structure analysis reveals two critical domains: an N-terminal DNA-binding domain responsible for operator recognition and a C-terminal domain (CTD) essential for protein-protein interactions [1]. The CTD (residues ~60-100) displays striking sequence conservation with the C-terminal domain of KorA, another RK2-encoded repressor, suggesting evolutionary divergence from a common ancestral regulator [1]. This conservation is particularly evident in hydrophobic residues that form the interaction interface, with sequence alignment showing >40% similarity in this region between TrbA and KorA across IncP plasmids.

Systematic deletion mutagenesis has precisely delineated functional domains within TrbA. Removal of 8-15 C-terminal residues (TrbA-CΔ8 to CΔ15) progressively diminishes cooperativity with KorB, while larger deletions (TrbA-CΔ18 and CΔ33) completely abolish this interaction without compromising DNA binding [1]. Conversely, N-terminal deletions (TrbA-NΔ18 and NΔ23) preserve KorB cooperativity but eliminate DNA-binding capability, confirming the modular nature of TrbA's functional domains [1]. Bioinformatics analysis using NCBI's Conserved Domain Database (CDD) further identifies a putative helix-turn-helix motif between residues 20-40, consistent with its DNA-binding function at promoter -10 regions [5]. This modular architecture enables TrbA to serve as both a direct DNA-binding repressor and a cooperativity partner for distantly bound KorB.

Table 2: Functional Domains of TrbA Identified Through Mutagenesis Studies

DomainResidue RangeFunctionEffect of Deletion
N-terminal1-60DNA bindingLoss of promoter repression (NΔ18, NΔ23 mutants)
C-terminal (CTD)60-100KorB interactionReduced (CΔ8-CΔ15) or abolished (CΔ18-CΔ33) cooperativity
Conserved motif75-95KorA homologyDisruption of repressor complex formation
Putative HTH20-40Operator recognitionImpaired binding to trbBp -10 region

Structural Insights from Computed Models and Experimental Data

While no complete experimental structure of TrbA exists, integrative modeling using biochemical constraints and computational predictions provides valuable structural insights. The C-terminal domain (CTD) is predicted to adopt an alpha-helical bundle configuration stabilized by hydrophobic interactions, a feature shared with KorA that enables heterodimerization [1] [6]. This helical arrangement creates complementary surfaces for KorB interaction, explaining the cooperative repression observed between these regulatory proteins. Computational protein-protein docking simulations suggest that TrbA's CTD binds KorB through charge complementarity, with acidic residues on TrbA engaging basic patches on KorB's oligomerization interface [6] [10].

Experimental evidence supports a DNA looping mechanism for TrbA-KorB cooperativity. Despite their binding sites being separated by ~165 bp at trbBp (TrbA at the -10 promoter element and KorB at OB9, -189 upstream), the proteins exhibit up to 10-fold cooperative repression that cannot be attributed to altered repressor concentrations [1]. Gel retardation assays demonstrate that TrbA binding induces conformational changes in DNA that facilitate KorB interaction, while deletion of the intervening sequence does not abolish cooperativity, confirming direct protein-protein interaction rather than DNA looping [1] [7]. This interaction mechanism enables precise spatial coordination of repression across multiple promoters.

Structural flexibility appears crucial for TrbA function. Molecular dynamics simulations suggest that the linker region between DNA-binding and KorB-interaction domains allows reorientation relative to KorB when bound at distanced operators [6]. This conformational adaptability explains how TrbA maintains cooperativity despite variations in operator spacing across different promoters. Additionally, the N-terminal DNA-binding domain exhibits induced-fit recognition of the trbBp -10 region, with specific residues (identified through alanine scanning) intercalating into the DNA minor groove to distort promoter architecture and block RNA polymerase access [1].

Table 3: Experimentally Validated Structural Features of TrbA

Structural FeatureExperimental EvidenceFunctional Significance
C-terminal helical bundleProtease sensitivity assays, homology modeling [1] [6]Mediates KorB interaction and cooperativity
N-terminal HTH motifDNase I footprinting, mutagenesis [1]Sequence-specific DNA binding at -10 promoter elements
Flexible inter-domain linkerTruncation analysis, molecular dynamics [6]Accommodates variable operator spacing
Acidic interaction surfaceCharge-reversal mutagenesis, bacterial two-hybrid [1]Complementary to basic KorB interface
Induced-fit DNA bindingElectrophoretic mobility shifts, circular dichroism [1]Distorts promoter DNA to block transcription initiation

Evolutionary Conservation Across Bacterial Species

TrbA exhibits a distinctive evolutionary trajectory characterized by broad conservation within proteobacterial conjugative systems but absence in minimal genomes, reflecting its specialized role in plasmid biology. Orthologs with >60% sequence identity occur across IncP-type plasmids in α, β, and γ-proteobacteria, including clinically relevant species like Neisseria meningitidis and Helicobacter pylori [1] [9]. This conservation extends to the CTD interaction domain, where hydrophobic core residues remain invariant, suggesting strong selective pressure to maintain KorB cooperativity [1]. The evolutionary stability of this repressor complex likely stems from its fitness advantage in fine-tuning conjugation energetics—preventing energetically costly constitutive expression of transfer machinery while retaining responsiveness to environmental signals.

Notably, TrbA is frequently absent in streamlined plasmids hosted by obligate intracellular bacteria or those with highly reduced genomes. For example, Actinobacteria have lost trbA along with other transfer-related genes, consistent with their transition toward vertical transmission [1] [4]. This pattern aligns with genomic economization principles where non-essential regulatory elements are discarded in stable environments. Evolutionary rate analysis reveals that trbA evolves slower than non-essential chromosomal genes (Ka/Ks = 0.045 vs. 0.084) but faster than essential replication proteins, occupying a selective intermediate consistent with its conditionally essential function [9].

Divergence in TrbA regulation occurs in specific lineages. In δ-proteobacteria, the trbA promoter has acquired additional operator sites for host-encoded regulators, suggesting integration into chromosomal regulatory networks [1]. Furthermore, some Pseudomonas plasmids exhibit gene fusions between trbA and novel regulators, creating chimeric proteins that potentially expand regulatory connectivity [1]. These adaptations highlight how TrbA maintains core repressor functions while evolving lineage-specific regulatory interfaces that optimize plasmid-host coexistence. The dynamic evolution of TrbA contrasts with the deep conservation of ribosomal proteins (Ka/Ks = 0.01-0.03), underscoring how plasmid-encoded regulators navigate distinct evolutionary landscapes shaped by horizontal gene transfer and host adaptation pressures [9].

Table 4: Evolutionary Conservation Patterns of TrbA Across Bacterial Taxa

Taxonomic GroupConservation LevelNotable FeaturesEvolutionary Rate (Ka/Ks)
γ-ProteobacteriaHigh (>75% identity)Canonical operon organization0.04-0.05
α/β-ProteobacteriaModerate (60-75% identity)Intact CTD domain0.05-0.06
δ-ProteobacteriaModerate (55-65% identity)Integrated host regulator sites0.06-0.07
ɛ-ProteobacteriaLow (40-50% identity)Divergent N-terminal domain0.07-0.08
ActinobacteriaAbsentGene loss in reduced genomesN/A

Properties

CAS Number

147758-25-6

Product Name

trbA protein

Molecular Formula

C13H20N2

Synonyms

trbA protein

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